molecular formula C11H14BrNO2 B1286841 ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine CAS No. 912440-88-1

((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine

Cat. No. B1286841
CAS RN: 912440-88-1
M. Wt: 272.14 g/mol
InChI Key: MPBCKKVERDTCEL-LURJTMIESA-N
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Description

((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine is a chemical compound with the SMILES notation COc1cc(Br)c(OC)c2CC@@Hc12 . It is also known by other names such as (3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine and (4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylaminehydrobromide .


Molecular Structure Analysis

The molecular structure of This compound can be represented by the SMILES notation COc1cc(Br)c(OC)c2CC@@Hc12 . This notation provides a textual representation of the compound’s structure, including its atomic connectivity and stereochemistry .

Scientific Research Applications

Neurophysiological and Behavioral Analysis

  • TCB-2, a high-affinity 5-HT2A agonist, has been studied for its effects on behavior and neurophysiology. In C57BL/6J mice, TCB-2 induced specific behaviors like head twitches, affected food consumption, induced hypothermia, and influenced corticosterone levels without affecting locomotor activity or anxiety-like behaviors. This research highlights TCB-2's potential for studying the serotonergic system's role in behavior and physiology (Fox et al., 2010).

Pharmacological Studies

  • Investigations into analogues of hallucinogenic amphetamines, including those structurally related to TCB-2, provide insights into their interaction with serotonin receptors. Such studies contribute to understanding the pharmacological properties and potential therapeutic applications of these compounds (Nichols et al., 1991).

Synthesis of Chemical Compounds

  • TCB-2 analogues are utilized in the synthesis of various chemical compounds, like β-enaminones, through catalysts like gold(III) N-heterocyclic carbene complexes. This application is vital in organic chemistry for creating new compounds with potential industrial and pharmaceutical uses (Samantaray et al., 2011).

Studies in Neurology

  • Activation of 5-HT2A receptors, which TCB-2 can target, plays a significant role in neurological disorders. Research has shown that targeting these receptors can upregulate the neuronal K-Cl cotransporter KCC2, suggesting therapeutic potential in treating conditions like spasticity and chronic pain following spinal cord injury (Bos et al., 2012).

Photo-responsive Materials

  • The synthesis of photo-responsive materials, such as polyethyleneimine (PEI) microcapsules cross-linked by ortho-nitrobenzyl derivatives, can be facilitated by compounds structurally similar to TCB-2. These materials have potential applications in controlled release systems, beneficial in fields like drug delivery and material science (Li et al., 2016).

Safety and Hazards

Specific safety and hazard information for ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine is not available in the resources. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9/h4,6H,3,5,13H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBCKKVERDTCEL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(C2)CN)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C2=C1[C@@H](C2)CN)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027451
Record name TCB-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912440-88-1
Record name (7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912440-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TCB-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912440881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TCB-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TCB-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U6Z2MP6H7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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